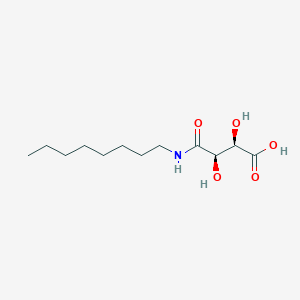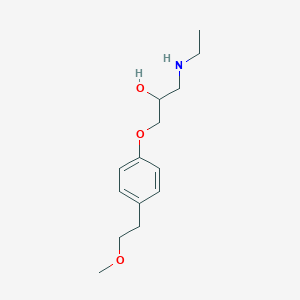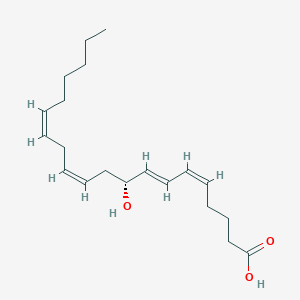
9(R)-HETE
Übersicht
Beschreibung
9R-HETE is a polyunsaturated fatty acid and a hydroxy fatty acid.
Wissenschaftliche Forschungsanwendungen
Biomedizinische Forschung: Verständnis von Entzündungsprozessen
9(R)-HETE spielt eine wichtige Rolle im Studium der Entzündung. Es ist an der Regulation verschiedener zellulärer Funktionen beteiligt, die mit Entzündungsreaktionen zusammenhängen. Forschung in diesem Bereich kann zu einem besseren Verständnis der Mechanismen hinter chronischen Entzündungskrankheiten und möglicherweise zur Entwicklung neuer entzündungshemmender Medikamente führen .
Pharmakologie: Medikamentenentwicklung
Diese Verbindung ist entscheidend für die pharmakologische Forschung, insbesondere bei der Entwicklung von Medikamenten, die auf den Arachidonsäure-Signalweg abzielen. Durch das Verständnis, wie this compound mit anderen Verbindungen und Rezeptoren innerhalb dieses Signalwegs interagiert, können Forscher Medikamente entwickeln, die seine Wirkungen modulieren, was bei der Behandlung von Krankheiten wie Asthma oder Arthritis von Vorteil sein könnte .
Ernährungswissenschaft: Auswirkungen der Ernährung auf Krankheiten
In der Ernährungswissenschaft wird this compound auf seine Rolle bei durch Ernährung beeinflussten Krankheiten untersucht. So kann beispielsweise der Stoffwechsel von Fettsäuren, einschließlich der Produktion von this compound, durch Ernährungsentscheidungen beeinflusst werden, was sich wiederum auf die Entwicklung von Stoffwechselstörungen auswirken kann .
Krebsforschung: Tumorprogression und Metastasierung
This compound wurde in der Krebsforschung, insbesondere im Zusammenhang mit Tumorprogression und Metastasierung, in Verbindung gebracht. Seine Spiegel und Aktivität können das Tumorwachstum und die Ausbreitung von Krebszellen beeinflussen, was es zu einem potenziellen Biomarker für das Fortschreiten des Krebses oder einem Ziel für therapeutische Interventionen macht .
Neurowissenschaften: Neuroinflammation und neurodegenerative Erkrankungen
In den Neurowissenschaften ist this compound von Interesse, da es möglicherweise an Neuroinflammation und neurodegenerativen Erkrankungen beteiligt ist. Es könnte eine Rolle bei der Pathophysiologie von Krankheiten wie Alzheimer spielen, bei denen Entzündungen ein Schlüsselelement sind .
Toxikologie: Umweltgifte und die Reaktion des Körpers
Die Untersuchung von this compound in der Toxikologie beinhaltet das Verständnis, wie Umweltgifte seine Produktion und nachgeschaltete Wirkungen beeinflussen. Diese Forschung kann Einblicke in die Reaktion des Körpers auf schädliche Stoffe und die Rolle von Lipidmediatoren bei diesen Reaktionen liefern .
Dermatologie: Hauterkrankungen und Wundheilung
In der Dermatologie wird die Rolle von this compound bei Hauterkrankungen und der Wundheilung untersucht. Seine Beteiligung an der Entzündungsreaktion der Haut legt nahe, dass es ein Ziel für die Behandlung von Erkrankungen wie Psoriasis oder zur Verbesserung von Wundheilungsprozessen sein könnte .
Herz-Kreislauf-Forschung: Herzkrankheiten und Schlaganfall
Schließlich wird in der Herz-Kreislauf-Forschung this compound auf seine Auswirkungen auf Herzkrankheiten und Schlaganfall untersucht. Es kann die Verengung von Blutgefäßen und Entzündungen beeinflussen, beides kritische Faktoren bei Herz-Kreislauf-Erkrankungen .
Eigenschaften
IUPAC Name |
(5Z,7E,9R,11Z,14Z)-9-hydroxyicosa-5,7,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6-,11-9-,13-10-,17-14+/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATOYYZUTNAWSA-AZFZJQGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C[C@H](/C=C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401185849 | |
| Record name | (5Z,7E,9R,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401185849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107656-14-4 | |
| Record name | (5Z,7E,9R,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107656-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5Z,7E,9R,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401185849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


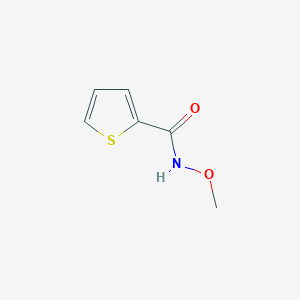


![Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-](/img/structure/B26940.png)

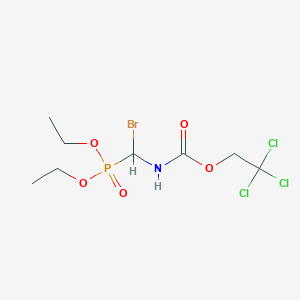



![3-[(2R)-1-hydroxy-1-methylpyrrolidin-1-ium-2-yl]-1-methylpyridin-1-ium](/img/structure/B26960.png)


